molecular formula C13H20Cl2N2O2 B011118 (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride CAS No. 109561-94-6

(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride

Cat. No. B011118
M. Wt: 307.21 g/mol
InChI Key: ITZJAINHPZCEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride, also known as CPMC, is a novel compound that has gained attention in the scientific community for its potential use in various research applications. CPMC is a quaternary ammonium salt that has a unique chemical structure, which makes it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is not fully understood, but it is thought to interact with ion channels by binding to specific sites on the protein. This binding can either enhance or inhibit the activity of the ion channel, depending on the specific channel and the concentration of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride.

Biochemical And Physiological Effects

(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been shown to have a range of biochemical and physiological effects, depending on the specific ion channel being studied. For example, (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been found to enhance the activity of the nicotinic acetylcholine receptor, which is involved in muscle contraction and other physiological processes. (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has also been shown to inhibit the activity of the GABA receptor, which is involved in the regulation of anxiety and other neurological processes.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride in lab experiments is its specificity for certain ion channels. This allows researchers to selectively modulate the activity of specific channels, which can provide valuable insights into their function and regulation. However, one limitation of using (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride. One area of interest is the development of new drugs that target specific ion channels, which could have therapeutic applications in a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride and its effects on different ion channels. Finally, there is potential for the development of new synthetic methods for (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride that could improve its yield and purity.

Synthesis Methods

The synthesis of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride involves a multi-step process that begins with the reaction of 5-chloro-2-methylbenzoyl chloride with N-(3-methoxypropyl)dimethylamine, followed by the reaction of the resulting intermediate with sodium cyanide to form the nitrile. The nitrile is then reduced to the corresponding amine, which is subsequently reacted with chloroacetyl chloride to yield the final product, (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride.

Scientific Research Applications

(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is in the study of ion channels, which are important proteins that regulate the flow of ions across cell membranes. (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been shown to modulate the activity of various ion channels, making it a valuable tool for investigating their function and regulation.

properties

CAS RN

109561-94-6

Product Name

(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride

Molecular Formula

C13H20Cl2N2O2

Molecular Weight

307.21 g/mol

IUPAC Name

[2-(5-chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azanium;chloride

InChI

InChI=1S/C13H19ClN2O2.ClH/c1-10-4-5-11(14)8-12(10)16-13(17)9-15-6-3-7-18-2;/h4-5,8,15H,3,6-7,9H2,1-2H3,(H,16,17);1H

InChI Key

ITZJAINHPZCEBH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-]

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-]

synonyms

(5-chloro-2-methyl-phenyl)carbamoylmethyl-(3-methoxypropyl)azanium chl oride

Origin of Product

United States

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